molecular formula C8H13NO2 B12893362 3-Isopropyl-5-(methoxymethyl)isoxazole

3-Isopropyl-5-(methoxymethyl)isoxazole

Cat. No.: B12893362
M. Wt: 155.19 g/mol
InChI Key: DCDHIZAVQWBSFD-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(methoxymethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(methoxymethyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This method typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the (3+2) cycloaddition reaction . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of isoxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are more environmentally friendly and practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(methoxymethyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-Isopropyl-5-(methoxymethyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(methoxymethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the isopropyl and methoxymethyl groups.

    Oxazole: An analog with the nitrogen atom in position 3 instead of 2.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness

3-Isopropyl-5-(methoxymethyl)isoxazole is unique due to its specific substituents, which can impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Isopropyl-5-(methoxymethyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Molecular Characteristics:

  • CAS Number: 88051-75-6
  • Molecular Formula: C11H14N2O2
  • Molecular Weight: 206.24 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with methoxymethyl groups under specific conditions that facilitate the formation of the desired compound. Various synthetic methods have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Biological Activity

This compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. For instance, research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast)TBD
Indole-isoxazole hybridHCT116 (Colon)8.3
Isoxazole derivativesA549 (Lung)10.72

In a study focusing on indole-isoxazole hybrids, compounds showed significant cytotoxicity against Huh7, MCF7, and HCT116 cell lines, with some derivatives causing cell cycle arrest at the G0/G1 phase and decreasing CDK4 levels . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways.

Anti-inflammatory Properties

Isoxazole derivatives have also been investigated for their anti-inflammatory effects. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression by binding to their active sites.
  • Cell Cycle Modulation: It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction: By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

  • Indole-Isosaxole Derivatives Study:
    In a recent study, indole-isoxazole derivatives were synthesized and evaluated for anticancer activity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 8.3 µM against HCT116 cells, demonstrating potent anticancer properties .
  • Mechanistic Insights:
    Another investigation revealed that isoxazole derivatives could significantly inhibit tubulin polymerization, a crucial process for cancer cell division. This mechanism was linked to enhanced cytotoxicity across various cancer types .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-(methoxymethyl)-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C8H13NO2/c1-6(2)8-4-7(5-10-3)11-9-8/h4,6H,5H2,1-3H3

InChI Key

DCDHIZAVQWBSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)COC

Origin of Product

United States

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